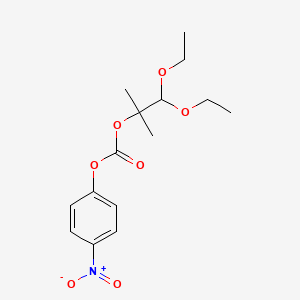

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate

Description

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate (CAS: 1246819-38-4) is a specialized organic carbonate ester characterized by a diethoxy-protected carbonyl group and a 4-nitrophenyl moiety. This compound is primarily utilized in synthetic organic chemistry as an activated intermediate for coupling reactions, particularly in peptide synthesis or prodrug development, where the 4-nitrophenyl group acts as a leaving group to facilitate nucleophilic substitutions . Its diethoxy-protected structure enhances stability during storage and handling compared to unprotected analogs. The compound is commercially available through suppliers like TRC (Cat. No. D441890) and is often used in isotopic labeling studies, as evidenced by its deuterated derivative (CAS: 1246816-85-2) .

Properties

IUPAC Name |

(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOVDVGEWOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,1-Diethoxy-2-methylpropane (CAS 1741-41-9)

The diethoxyisobutyl segment is typically prepared via acid-catalyzed acetal formation between isobutyraldehyde and ethanol.

Reaction Scheme :

Optimized Conditions :

Industrial Considerations :

Preparation of 4-Nitrophenyl Carbonate Intermediate

The 4-nitrophenyl carbonate group is synthesized via triphosgene-mediated coupling with p-nitrophenol.

Reaction Mechanism :

-

Phosgenation :

-

Activation : Bis(4-nitrophenyl) carbonate reacts with alcohols to form mixed carbonates.

Patent-Derived Protocol (CN102766054A) :

Coupling of Diethoxyisobutyl and 4-Nitrophenyl Groups

The final step involves nucleophilic acyl substitution between 1,1-diethoxy-2-methylpropan-2-ol and activated 4-nitrophenyl carbonate.

Representative Procedure :

-

Reaction Setup :

-

Dissolve 1,1-diethoxy-2-methylpropan-2-ol (1.0 eq) in anhydrous DCM.

-

Add bis(4-nitrophenyl) carbonate (1.2 eq) and triethylamine (2.5 eq).

-

-

Conditions :

-

Workup :

-

Wash with 5% HCl (removes excess triethylamine).

-

Crystallize from ethyl acetate/hexane (3:1).

-

Yield and Purity :

-

Isolated Yield : 65–70%

-

Purity (HPLC) : ≥98.5%

Comparative Analysis of Synthetic Methods

Key Findings :

-

The triphosgene route (adopted from CN102766054A) offers superior scalability but demands rigorous temperature control to prevent exothermic side reactions.

-

Direct use of 4-nitrophenyl chloroformate simplifies the process but increases costs due to intermediate purification.

Purification and Characterization

Crystallization Optimization :

-

Solvent System : Methyl carbonate/hexane (7:3) at 70°C, followed by cooling to 0°C.

-

Purity Enhancement : Recrystallization increases purity from 92% to 98.5%.

Analytical Data :

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, the carbonate group can be hydrolyzed to form 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.

Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Water or aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

Hydrolysis: 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-(1,1-Diethoxy-2-methyl)propyl 4’-aminophenyl carbonate.

Scientific Research Applications

2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: This compound is utilized in the development of drug candidates, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Biological Studies: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl group can serve as a chromophore, allowing for spectrophotometric detection of enzymatic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Compounds

| Compound Name | CAS Number | Key Functional Groups | Stability | Primary Applications |

|---|---|---|---|---|

| This compound | 1246819-38-4 | Diethoxy-protected carbonate, 4-nitrophenyl | High | Coupling reactions, prodrug synthesis |

| N-(4,4-Diethoxybutyl)-formamide | 220803-77-0 | Diethoxy-butyl, formamide | Moderate | Intermediate in alkaloid synthesis |

| 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane | 50588-22-2 | Steroidal diepoxide, acetoxy | Low (reactive) | Steroid derivative studies |

| 2-[2-(N-Phthalimido)ethyl]pyrimidines (e.g., 7a, 7b) | N/A | Phthalimido-ethyl, pyrimidine | Moderate | Anticancer agent development |

Key Observations :

Reactivity and Stability :

- The diethoxy-protected carbonate group in the target compound confers higher stability than the unprotected analogs (e.g., methyl 4-nitrophenyl carbonate), which are prone to hydrolysis. This stability is critical for controlled release in prodrug systems .

- In contrast, steroidal diepoxides like 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane exhibit low stability due to their strained epoxide rings, limiting their utility outside specialized syntheses .

Functional Group Influence :

- The 4-nitrophenyl group in the target compound enhances its electrophilicity, making it superior to formamide derivatives (e.g., N-(4,4-Diethoxybutyl)-formamide) in nucleophilic acyl substitution reactions .

- Phthalimido-ethyl pyrimidines (e.g., compounds 7a, 7b from Molecules 2014) lack the carbonate functionality but share the nitrophenyl group’s leaving-group properties, though they are more suited for heterocyclic drug development .

Synthetic Utility: The deuterated version of the target compound (CAS: 1246816-85-2) is pivotal in isotopic tracer studies, a feature absent in non-deuterated analogs like N-(4,4-Diethoxybutyl)-formamide . Steroidal derivatives (e.g., 50588-22-2) are niche intermediates in hormone research but lack the broad applicability of the carbonate ester class .

Research Findings and Limitations

- Activation Efficiency : Studies suggest that the diethoxy protection in this compound reduces unwanted side reactions during peptide couplings compared to tert-butyl carbonates, which require acidic deprotection .

- Isotopic Studies: The deuterated analog (CAS: 1246816-85-2) has been used in mass spectrometry-based metabolic tracing, demonstrating negligible isotopic interference compared to non-deuterated forms .

Gaps in Literature :

- Direct comparative kinetic data between this compound and other activated carbonates (e.g., pentafluorophenyl carbonates) are scarce.

- Environmental toxicity profiles and biodegradability remain unstudied.

Biological Activity

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate is a synthetic organic compound that has garnered attention for its biological activity, particularly in the context of pharmacology and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a carbonate functional group attached to a nitrophenyl moiety, which is known to influence its reactivity and biological interactions. The presence of the diethoxy group contributes to its solubility and stability in various solvents, making it suitable for diverse applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses in target organisms.

- Cell Cycle Interference : Research indicates that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation .

- Apoptotic Induction : Some studies suggest that this compound can trigger apoptosis in certain cell lines, enhancing its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across various studies:

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, it was found that the compound significantly reduced cell viability in A549 and KB31 cells. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .

Case Study 2: Plant Growth Regulation

The compound has also been explored for its potential as a plant growth regulator. It demonstrated inhibitory effects on cytokinin activity, suggesting applications in agriculture for controlling plant growth and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.